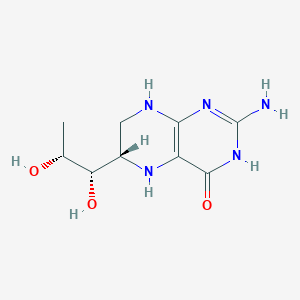
(6S)-Tetrahydro-L-biopterin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-Tetrahydro-L-biopterin is a naturally occurring pteridine derivative that plays a crucial role as a cofactor in the hydroxylation of aromatic amino acids. It is essential for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is also involved in the production of nitric oxide, a critical signaling molecule in various physiological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydro-L-biopterin typically involves the reduction of biopterin or its derivatives. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of this compound from simple precursors. The fermentation process is optimized to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions
(6S)-Tetrahydro-L-biopterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Dihydrobiopterin and biopterin.
Reduction: this compound.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学的研究の応用
(6S)-Tetrahydro-L-biopterin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study pteridine chemistry and its derivatives.
Biology: It serves as a cofactor in enzymatic reactions involving aromatic amino acid hydroxylases.
Medicine: It is used in the treatment of certain metabolic disorders, such as phenylketonuria, where it helps in the hydroxylation of phenylalanine.
Industry: It is employed in the production of various pharmaceuticals and as a research tool in drug development.
作用機序
(6S)-Tetrahydro-L-biopterin exerts its effects by acting as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes catalyze the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters. The compound binds to the active site of these enzymes, facilitating the transfer of electrons and the incorporation of oxygen into the substrate.
類似化合物との比較
Similar Compounds
Dihydrobiopterin: An oxidized form of tetrahydrobiopterin.
Biopterin: The fully oxidized form of tetrahydrobiopterin.
Neopterin: A related pteridine compound involved in immune response.
Uniqueness
(6S)-Tetrahydro-L-biopterin is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids. Unlike its oxidized forms, it is essential for the proper functioning of hydroxylase enzymes and the production of neurotransmitters. Its ability to participate in redox reactions and act as an electron donor distinguishes it from other pteridine derivatives.
特性
分子式 |
C9H15N5O3 |
|---|---|
分子量 |
241.25 g/mol |
IUPAC名 |
(6S)-2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m1/s1 |
InChIキー |
FNKQXYHWGSIFBK-ALEPSDHESA-N |
異性体SMILES |
C[C@H]([C@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
正規SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


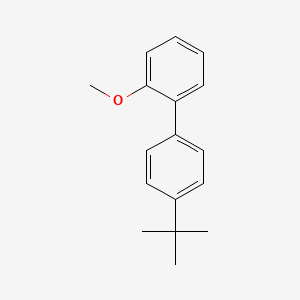

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
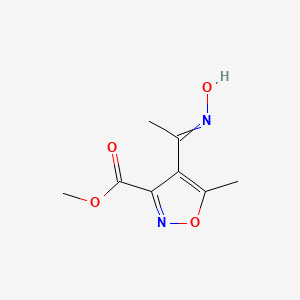
![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)
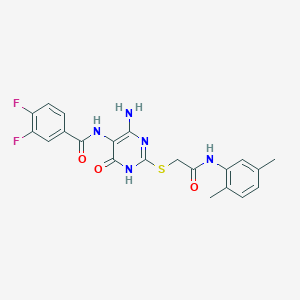
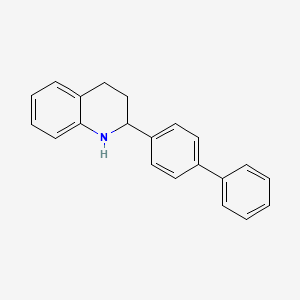
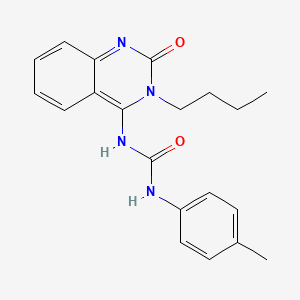
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
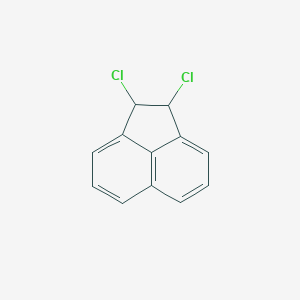
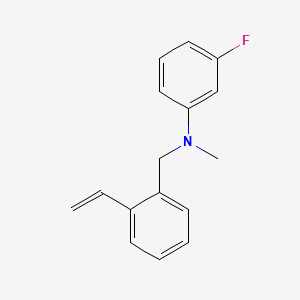
![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
